molecular formula C11H20O2 B6245020 methyl 4-propylcyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 1823546-39-9

methyl 4-propylcyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6245020
CAS No.: 1823546-39-9
M. Wt: 184.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-propylcyclohexane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclohexane, featuring a carboxylate ester functional group and a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-propylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The mixture of diastereomers is obtained due to the presence of chiral centers in the cyclohexane ring, leading to different spatial arrangements of the substituents.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The separation of diastereomers can be achieved through chromatographic techniques or crystallization methods, depending on the desired purity and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The propyl group can undergo substitution reactions, such as halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 4-propylcyclohexane-1-carboxylic acid.

    Reduction: 4-propylcyclohexane-1-methanol.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-propylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with biological pathways. The propyl group and cyclohexane ring contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-butylcyclohexane-1-carboxylate: Similar structure but with a butyl group instead of a propyl group.

    Methyl 4-ethylcyclohexane-1-carboxylate: Contains an ethyl group instead of a propyl group.

    Methyl 4-methylcyclohexane-1-carboxylate: Features a methyl group instead of a propyl group.

Uniqueness

Methyl 4-propylcyclohexane-1-carboxylate is unique due to the specific arrangement of its substituents, leading to distinct stereochemical properties and reactivity. The presence of a propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

1823546-39-9

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.